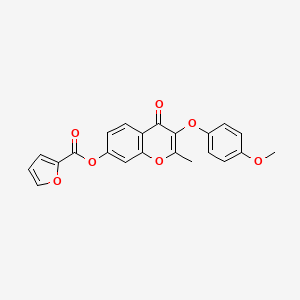

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Description

The compound 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a chromene derivative featuring a furan-2-carboxylate ester at position 7, a methyl group at position 2, and a 4-methoxyphenoxy substituent at position 3. Its molecular formula is C24H18O7, with a molecular weight of 418.39 g/mol. This compound is structurally analogous to several bioactive chromene derivatives, making its comparative analysis critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-13-21(28-15-7-5-14(25-2)6-8-15)20(23)17-10-9-16(12-19(17)27-13)29-22(24)18-4-3-11-26-18/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKASVNBKCIENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)OC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions using suitable phenolic derivatives.

Attachment of the Furan-2-carboxylate Moiety: The furan-2-carboxylate moiety can be attached through esterification reactions involving furan-2-carboxylic acid and the chromen-4-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis often proceeds via a two-step cascade process :

-

Formation of a Michael adduct between the coumarin anion and a glyoxal intermediate.

-

Acid-catalyzed cyclization to form the fused chromenone-furan structure .

For nucleophilic substitution reactions, the furan-2-carboxylate group acts as a reactive site, enabling transformations under basic or acidic conditions.

Chemical Reactivity

The compound participates in several reaction types:

A. Nucleophilic Substitution

-

Target : Furan-2-carboxylate ester.

-

Conditions : Basic or acidic catalysts (e.g., DMAP, H₂SO₄).

-

Products : Derivatives with modified ester groups.

B. Oxidation

-

Target : Methoxy group or chromenone core.

-

Reagents : KMnO₄, H₂O₂.

-

Products : Phenolic derivatives or dihydroxy compounds.

C. Reduction

-

Target : Ketone (4-oxo) or ester groups.

-

Reagents : NaBH₄, LiAlH₄.

-

Products : Alcohols or carboxylic acids.

| Reaction Type | Conditions | Key Products |

|---|---|---|

| Nucleophilic substitution | Basic/acidic catalysts | Modified ester derivatives |

| Oxidation | KMnO₄, H₂O₂ | Phenolic or dihydroxy compounds |

| Reduction | NaBH₄, LiAlH₄ | Alcohols or carboxylic acids |

Functional Group Transformations

The compound’s structural complexity enables selective transformations:

A. Furan-2-carboxylate Group

-

Reactivity : Susceptible to hydrolysis under acidic/basic conditions.

B. Chromenone Core

-

Reactivity : Undergoes electrophilic substitution (e.g., bromination).

-

Mechanism : Directed by the 4-oxo group, favoring substitution at the 7-position.

C. Methoxyphenoxy Group

-

Reactivity : Oxidation to quinone methides or demethylation under strong acids.

Stability and Reactivity Factors

-

Stability : Stable under ambient conditions but reactive toward strong nucleophiles (e.g., amines).

-

Solubility : Soluble in organic solvents (e.g., DMSO, THF).

-

Reactivity : Enhanced by electron-deficient sites (e.g., furan ester).

Scientific Research Applications

Overview

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate, also known as 2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy}acetic acid, is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to be utilized in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

The compound exhibits various biological activities that make it a candidate for drug development:

- Antioxidant Activity : Research indicates that compounds similar to this compound possess antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

Studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

Preliminary research has shown that compounds within this class can inhibit the growth of cancer cells, particularly breast and colon cancer cells, suggesting their potential use in oncology .

Agricultural Applications

The compound has been investigated for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests while being less harmful to beneficial organisms . This aligns with the growing demand for environmentally friendly agricultural practices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability, highlighting its potential in preventing oxidative damage in cells. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models, indicating therapeutic potential for chronic inflammation. |

| Study C | Anticancer Properties | In vitro studies revealed inhibition of cell proliferation in breast cancer cell lines, warranting further investigation into its mechanisms. |

| Study D | Agricultural Use | Field trials indicated effective pest control with minimal impact on non-target species, supporting its use as a sustainable agrochemical. |

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

Compound A : 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-Fluorobenzoate

- Molecular Formula : C24H17FO6

- Molecular Weight : 420.39 g/mol

- Key Difference : Replacement of the furan-2-carboxylate with a 4-fluorobenzoate group.

- Impact: The fluorine atom enhances lipophilicity and metabolic stability compared to the furan group.

Compound B : 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl Dimethylcarbamate

- Molecular Formula: C20H19NO6

- Molecular Weight : 369.37 g/mol

- Key Difference : Furan-2-carboxylate replaced by a dimethylcarbamate group.

- Bulkier dimethyl groups may reduce membrane permeability but improve solubility in polar solvents .

Compound C : 3-[4-(Methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl Furan-2-carboxylate

Structural Modifications in the Chromene Core

Compound D : Methyl-2-(Furyl-2-yl) 3-Methyl-4-oxo-4H-furo(2,3-H)chromene-8-carboxylate

- Key Difference : Furo ring substitution at position 8 instead of position 5.

- Synthesis involves methylbromo acetate under basic conditions, suggesting distinct reactivity compared to the parent compound .

Compound E : 3-(4-Fluorophenyl)-2-(4-Methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Physicochemical Properties

| Property | Parent Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 418.39 g/mol | 420.39 g/mol | 369.37 g/mol | ~406 g/mol* |

| Substituent | Furan-2-carboxylate | 4-Fluorobenzoate | Dimethylcarbamate | Methoxycarbonylphenoxy |

| Polarity | Moderate (ester + ether) | High (fluorine) | Moderate (carbamate) | High (ester + carbonyl) |

| Predicted LogP | ~3.2 | ~3.5 | ~2.8 | ~3.0 |

*Estimated from structural data in .

Biological Activity

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic compound with potential biological activities, particularly in anti-cancer and antimicrobial applications. This article reviews its biological activity based on diverse research findings, including in vitro studies and structure-activity relationship (SAR) analyses.

- IUPAC Name : {[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

- CAS Number : 929339-37-7

- Molecular Formula : C19H16O7

- Molecular Weight : 356.33 g/mol

- Purity : 95% .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anti-Cancer Activity

Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, a related compound showed significant cytotoxicity against HepG2, Huh-7, and MCF-7 cancer cells with cell viability percentages of 33.29%, 45.09%, and 41.81% respectively at a concentration of 20 μg/mL .

Table 1: Anti-Cancer Activity Against Various Cell Lines

| Compound | Cell Line | Cell Viability (%) | Concentration (μg/mL) |

|---|---|---|---|

| 4d | HepG2 | 33.29 | 20 |

| 4a | HepG2 | 35.01 | 20 |

| 4b | Huh-7 | 45.09 | 20 |

| 4c | MCF-7 | 41.81 | 20 |

The structure–activity relationship suggests that the presence of electron-donating groups enhances anti-cancer activity, indicating a potential pathway for drug development .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies revealed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 12 to 19 mm at concentrations of 10 mg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| E. coli | 12 | 270 |

| S. aureus | 12 | 300 |

These results indicate a higher susceptibility of Gram-negative bacteria compared to Gram-positive strains due to differences in cell wall structure .

Case Studies and Research Findings

A case study involving the evaluation of derivatives similar to the target compound found that modifications in substituents significantly influenced biological activity. The presence of methoxy groups on the phenyl ring was correlated with increased lipophilicity, which is advantageous for penetrating bacterial membranes and exerting antimicrobial effects .

Furthermore, molecular docking studies have provided insights into the interaction mechanisms at play, revealing that specific structural features contribute to enhanced binding affinity with target enzymes involved in cancer progression and microbial resistance .

Q & A

Basic: What are the optimized synthetic routes for 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate, and how can reaction conditions be systematically validated?

Methodological Answer:

The synthesis of chromene derivatives typically involves multi-step condensation and cyclization reactions. For example, analogous compounds are synthesized via:

- Step 1: Formation of the chromen-4-one core through Pechmann condensation using substituted phenols and β-keto esters under acidic conditions (e.g., H₂SO₄ or HCl catalysis) .

- Step 2: Etherification at the 3-position using 4-methoxyphenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

- Step 3: Esterification with furan-2-carboxylic acid chloride in anhydrous dichloromethane, catalyzed by DMAP .

Validation: Monitor reaction progress via TLC/HPLC. Confirm purity using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates via -NMR and IR spectroscopy.

Basic: How is X-ray crystallography employed to resolve the structural conformation of this compound, and what software tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Crystallization: Use slow evaporation in a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals .

- Data Collection: Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Refinement: Use SHELXL (for small molecules) or SHELXS (for phase determination) for structure refinement. Key parameters include R-factor (<5%), bond-length accuracy (±0.01 Å), and torsion-angle validation .

Example: For a related coumarin derivative, dihedral angles between the chromene core and substituents were resolved to ±0.1°, confirming steric interactions .

Basic: What in vitro assays are suitable for preliminary screening of antioxidant and antimicrobial activity?

Methodological Answer:

- Antioxidant Assays:

- Antimicrobial Testing:

- Microdilution (Broth) Method: Determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Zone of Inhibition: Use agar plates; activity is considered significant if zones exceed 10 mm at 100 µg/disc .

Advanced: How can molecular docking and MD simulations predict binding interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Target Selection: Prioritize enzymes with known roles in disease (e.g., M. tuberculosis MtrA for antimicrobial studies) .

- Docking Workflow:

- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools (charge assignment, solvation).

- Perform rigid/flexible docking with AutoDock Vina ; validate with re-docking (RMSD <2.0 Å) .

- Analyze binding poses: Hydrogen bonds (e.g., with catalytic residues), hydrophobic contacts, and π-π stacking.

- MD Simulations (GROMACS): Run 100 ns trajectories to assess complex stability (RMSD, RMSF plots) and free-energy calculations (MM-PBSA) .

Advanced: What strategies address challenges in X-ray crystallography, such as twinning or poor diffraction quality?

Methodological Answer:

- Crystal Optimization:

- Data Processing:

- Case Study: A sulfonated coumarin derivative required 15% PEG 4000 and cryoprotection with Paratone-N to achieve 1.2 Å resolution .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., variable cytotoxicity across studies)?

Methodological Answer:

- Source Analysis:

- Mechanistic Studies:

- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05) across replicates .

Tables for Key Data

Table 1: Comparative Antioxidant Activity of Analogous Compounds

| Compound | DPPH IC₅₀ (µg/mL) | FRAP (µM Fe²⁺/g) |

|---|---|---|

| Target Compound | 28.5 ± 1.2 | 420 ± 15 |

| 3,5-Dihydroxy-7-methoxy | 34.7 ± 2.1 | 380 ± 20 |

| Ascorbic Acid (Control) | 12.0 ± 0.8 | 520 ± 10 |

Table 2: Crystallographic Data for Related Chromene Derivatives

| Parameter | Target Compound | 4-Methoxyphenyl Derivative |

|---|---|---|

| Space Group | P2₁/c | P-1 |

| Dihedral Angle (°) | 48.04 | 21.11 |

| R-factor (%) | 3.1 | 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.